

# A Comparative Spectroscopic Analysis of 4-Bromophenyl Disulfide and Its Derivatives

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## Compound of Interest

Compound Name: *4-Bromophenyl disulfide*

Cat. No.: *B1266539*

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This guide provides a detailed spectroscopic comparison of **4-Bromophenyl disulfide** and its halogenated derivatives. By presenting quantitative data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and comparative analysis of these compounds, which are of significant interest in medicinal chemistry and materials science.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 4,4'-dibromodiphenyl disulfide and its related derivatives. This allows for a direct comparison of the influence of the halogen substituent on the spectral properties of the diphenyl disulfide core structure.

Compound Name	Structure	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Key IR Bands (cm <sup>-1</sup> )	UV-Vis λmax (nm)	Key Raman Shifts (cm <sup>-1</sup> )
Diphenyl Disulfide	C <sub>12</sub> H <sub>10</sub> S <sub>2</sub>	7.24–7.36 (m, 6H), 7.54 (m, 4H)[1]	137.0, 129.1, 127.5, 127.2[1]	~3060 (C-H arom), 1578 (C=C arom), 688, 738 (C-H oop), ~500-550 (S-S)[2]	~250[3][4]	Not readily available
4,4'-Difluorodiphenyl Disulfide	C <sub>12</sub> H <sub>8</sub> F <sub>2</sub> S <sub>2</sub>		Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Dichlorodiphenyl Disulfide	C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> S <sub>2</sub>		Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Dibromophenyl Disulfide <sup>2</sup>	C <sub>12</sub> H <sub>8</sub> Br <sub>2</sub> S <sub>2</sub>		Not readily available	Not readily available	Not readily available	Not readily available
4,4'-Diiododiphenyl Disulfide	C <sub>12</sub> H <sub>8</sub> I <sub>2</sub> S <sub>2</sub>		Not readily available	Not readily available	Not readily available	Not readily available

Note: A complete, directly comparable dataset for the entire halogen series was not available in the surveyed literature. The provided data for diphenyl disulfide serves as a baseline for comparison.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified disulfide derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Analysis: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants ( $J$ ) in Hz are analyzed to determine the connectivity of atoms.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Data Analysis: The positions of absorption bands (in  $\text{cm}^{-1}$ ) are identified and assigned to specific functional groups and vibrational modes (e.g., C-H aromatic stretching, C=C aromatic stretching, S-S stretching).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically  $< 1.5$ ).
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for these compounds). A baseline is first recorded with the cuvette containing only the solvent.
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined. The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law if the concentration and path length are known.

## Raman Spectroscopy

- Sample Preparation: Solid samples can be analyzed directly. The sample is placed in a suitable holder, such as a glass capillary tube or a metal well.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in  $\text{cm}^{-1}$ .
- Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The S-S stretching vibration in disulfides is often a prominent feature in the Raman spectrum.

## Visualizations

# Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4-Bromophenyl disulfide** and its derivatives.

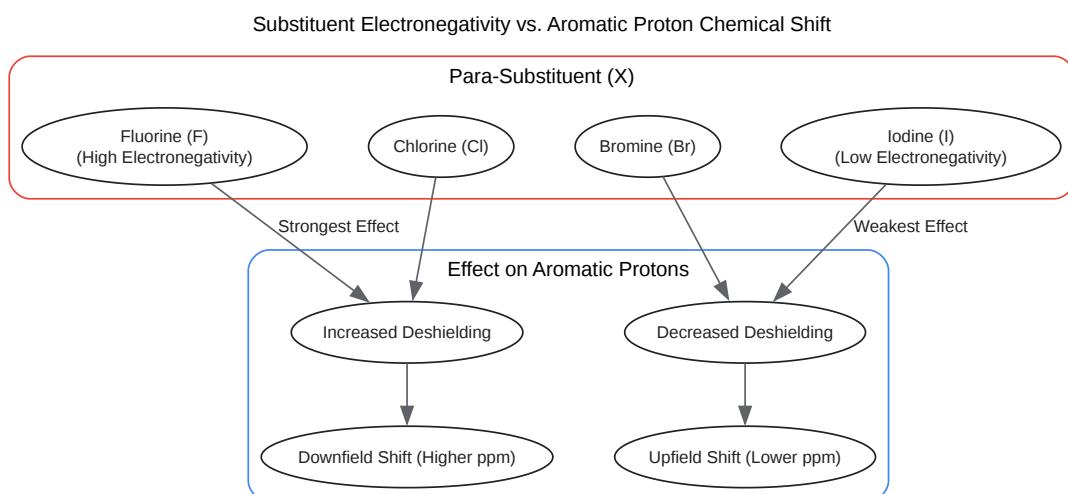
## Experimental Workflow for Spectroscopic Characterization

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Caption: A generalized workflow for the synthesis and multi-technique spectroscopic analysis.

# Logical Relationship: Substituent Effect on Aromatic Proton Chemical Shift

This diagram illustrates the expected influence of halogen substituents at the para-position on the chemical shift of the aromatic protons in  $^1\text{H}$  NMR spectroscopy.



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Caption: The relationship between substituent electronegativity and expected  $^1\text{H}$  NMR chemical shifts.

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